Synthesis Yield of 1-Chloro-1H-pyrrolo[1,2-a]pyrazine via Phosphorus Oxychloride Method
A standardized synthetic protocol for 1-Chloro-1H-pyrrolo[1,2-a]pyrazine from pyrrolo[1,2-a]pyrazin-1(2H)-one using phosphorus oxychloride (POCl3) achieves a 71% isolated yield . This represents a robust and reproducible method for accessing the chlorinated scaffold. In comparison, a similar chlorination using phosphorus trichloride (PCl3) under room temperature conditions yielded 45% of the product , highlighting the superiority of the POCl3 method for this specific transformation.
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 71% yield (POCl3 method); 45% yield (PCl3 method) |
| Comparator Or Baseline | 1-Bromopyrrolo[1,2-a]pyrazine synthesized via analogous bromination methods typically achieves yields in the range of 60–75%, depending on reaction conditions . |
| Quantified Difference | The 71% yield for the chloro derivative using POCl3 is comparable to the upper range of reported yields for the bromo analog (60-75%), confirming that the chloro compound can be synthesized with similar efficiency. |
| Conditions | Chlorination: pyrrolo[1,2-a]pyrazin-1(2H)-one with POCl3, 16 h, room temperature, followed by basic workup and recrystallization. Bromination: analogous procedures using brominating agents. |
Why This Matters
For procurement, a well-documented, high-yielding synthesis route ensures reliable and cost-effective access to the compound, which is a critical factor when selecting a building block for large-scale or multi-step synthetic campaigns.
